4-Isopropoxybenzohydrazide

Description

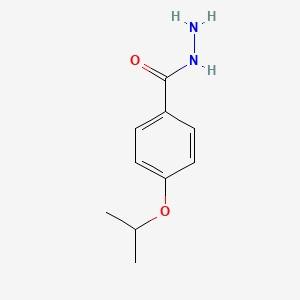

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yloxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7(2)14-9-5-3-8(4-6-9)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHIKEZRFTUXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365816 | |

| Record name | 4-isopropoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90873-17-9 | |

| Record name | 4-(1-Methylethoxy)benzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90873-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-isopropoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 90873-17-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Isopropoxybenzohydrazide: A Key Intermediate in Drug Discovery

This guide provides an in-depth exploration of the synthesis and characterization of 4-isopropoxybenzohydrazide, a valuable building block in the development of novel therapeutic agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a thorough understanding of the process.

Introduction: The Significance of the Benzohydrazide Scaffold

Benzohydrazide derivatives are a cornerstone in medicinal chemistry, serving as versatile precursors for a multitude of heterocyclic compounds with diverse biological activities.[1] The inherent reactivity of the hydrazide functional group allows for its facile conversion into various scaffolds, such as hydrazones, oxadiazoles, pyrazoles, and triazoles, which are prevalent in many clinically approved drugs.[1][2] The isopropoxy moiety, in particular, can enhance the lipophilicity of a molecule, a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile.[3] Therefore, this compound represents a strategically designed intermediate for the synthesis of novel drug candidates with potentially improved pharmacokinetic properties.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a robust two-step reaction sequence commencing with the readily available 4-isopropoxybenzoic acid. This pathway involves an initial Fischer esterification to produce an ethyl ester intermediate, followed by hydrazinolysis to yield the desired benzohydrazide.

Caption: Synthetic workflow for this compound.

Part 1: Fischer Esterification of 4-Isopropoxybenzoic Acid

The initial step involves the conversion of 4-isopropoxybenzoic acid to its corresponding ethyl ester, ethyl 4-isopropoxybenzoate. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] To drive the equilibrium towards the product, an excess of the alcohol (ethanol) is utilized, which also serves as the solvent. Concentrated sulfuric acid is a common and effective catalyst for this transformation.[5][6]

Experimental Protocol: Synthesis of Ethyl 4-Isopropoxybenzoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-isopropoxybenzoic acid (1 equivalent) and absolute ethanol (10-20 equivalents).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to a gentle reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator.

-

Extraction: Dilute the residue with water and transfer to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-isopropoxybenzoate.

-

Purification: The crude product can be purified by vacuum distillation if necessary.

Part 2: Hydrazinolysis of Ethyl 4-Isopropoxybenzoate

The second and final step is the conversion of the ethyl ester intermediate to this compound. This is achieved through a nucleophilic acyl substitution reaction with hydrazine hydrate.[8] The reaction is typically carried out in an alcoholic solvent, and heating is required to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 4-isopropoxybenzoate (1 equivalent) in ethanol.

-

Reagent Addition: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.[8]

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The formation of a precipitate may be observed as the reaction progresses.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product often crystallizes out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and excess hydrazine.[8] The product can be further purified by recrystallization from ethanol or an ethanol-water mixture to afford pure this compound as a white solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₄N₂O₂[9] |

| Molecular Weight | 194.23 g/mol |

| Appearance | White crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in alcohols, DMSO; sparingly soluble in water |

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group protons, and the hydrazide protons. Based on analogous structures, the following chemical shifts (δ) in ppm can be anticipated (in DMSO-d₆):[8][10]

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH(CH₃)₂ | ~1.3 | Doublet | 6H |

| -CH(CH₃)₂ | ~4.6-4.7 | Septet | 1H |

| Aromatic (ortho to -OⁱPr) | ~6.9-7.0 | Doublet | 2H |

| Aromatic (ortho to -C=O) | ~7.7-7.8 | Doublet | 2H |

| -NH₂ | ~4.5 | Singlet (broad) | 2H |

| -NH- | ~9.5 | Singlet (broad) | 1H |

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH(CH₃)₂ | ~22 |

| -CH(CH₃)₂ | ~70 |

| Aromatic (ortho to -OⁱPr) | ~115 |

| Aromatic (ortho to -C=O) | ~129 |

| Aromatic (ipso to -OⁱPr) | ~162 |

| Aromatic (ipso to -C=O) | ~125 |

| -C=O | ~165 |

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (NH₂) | 3200-3400 | Medium, two bands |

| N-H stretch (NH) | ~3200 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium to weak |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=O stretch (amide I) | 1630-1680 | Strong |

| N-H bend (amide II) | 1510-1580 | Medium |

| C-O stretch (ether) | 1200-1300 | Strong |

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its molecular formula. For this compound (C₁₀H₁₄N₂O₂), the expected monoisotopic mass is 194.1055 Da.[9] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

| Ion | Expected m/z |

| [M+H]⁺ | 195.1128 |

| [M+Na]⁺ | 217.0947 |

Applications in Drug Development

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules.[11][12] The hydrazide moiety can be readily condensed with various aldehydes and ketones to form hydrazones, a class of compounds known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] Furthermore, the this compound scaffold can be cyclized to form various five-membered heterocycles, such as 1,3,4-oxadiazoles and pyrazoles, which are important pharmacophores in modern drug design.[2] The strategic incorporation of the isopropoxy group can favorably modulate the pharmacokinetic profile of the resulting drug candidates, potentially leading to improved efficacy and safety.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound from 4-isopropoxybenzoic acid. The comprehensive characterization protocol outlined, utilizing NMR, FTIR, and mass spectrometry, ensures the unambiguous identification and purity assessment of the final product. As a versatile intermediate, this compound holds significant promise for the discovery and development of novel therapeutic agents, making the methodologies described herein of great value to the scientific community.

References

- Royal Society of Chemistry. (n.d.). Experimental details General 1H and 13C NMR spectra were recorded (295 K) on Bruker Avance DRX-500 or DPX-400 MHz spectrometers.

- Saeed, H. H., et al. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Chemical Methodologies, 6(10), 773-782.

- Organic Syntheses. (n.d.). 4.

- PubChem. (n.d.). This compound.

- Ekene, D. M. (n.d.). REPORT Lab work: ETHYL BENZOATE.

- Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).

- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.

- ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives.

- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.

- Scribd. (n.d.). Synthesis of Ester.

- RSC Education. (n.d.). Making esters from alcohols and acids | Class experiment.

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

- Unknown. (n.d.). Lab5 procedure esterification.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0246418).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- ResearchGate. (n.d.). Gas-phase FTIR spectrum of 4,3-ISOPOOH, combined with the FTIR spectrum of 1,2-ISOPOOH (red line).

- Organic Syntheses. (n.d.). Carbazic acid, ethyl ester.

- Sciencemadness Discussion Board. (2018, March 12). Ethyl benzoate synthesis.

- Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.

- ResearchGate. (n.d.). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubMed Central. (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization.

- UNIS Vienna. (2024, March 5). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances 2023.

- ResearchGate. (n.d.). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate.

- U.S. Drug Enforcement Administration. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs.

- Organic Syntheses. (n.d.). 4-phenyl-1,2,4-triazoline-3,5-dione.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Ravimiamet. (2023, April 19). What are drug precursors?.

- PubMed. (2018, March 22). Organic synthesis provides opportunities to transform drug discovery.

- ResearchGate. (n.d.). FTIR and FT Raman spectra of DMABHBH.

- Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.

- Unknown. (n.d.). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.

- NIST WebBook. (n.d.). 4-Ethoxybenzhydrazide.

- Royal Society of Chemistry. (n.d.). Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron.

- NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-.

- PubMed. (n.d.). The mass spectral fragmentation of 1a,3-disubstituted 4-benzoyl-1a,2,3,4- tetrahydrooxazirino.

- NIST WebBook. (n.d.). Benzaldehyde, 4-ethoxy-.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chemmethod.com [chemmethod.com]

- 3. This compound CAS#: [chemicalbook.com]

- 4. chem.uoi.gr [chem.uoi.gr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. 4-ISOPROPYL-BENZOIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 9. PubChemLite - this compound (C10H14N2O2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. unis.unvienna.org [unis.unvienna.org]

- 12. ravimiamet.ee [ravimiamet.ee]

An In-depth Technical Guide to 4-Isopropoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount. Among these, benzohydrazide derivatives have emerged as a versatile class of compounds, exhibiting a wide spectrum of biological activities. This guide focuses on a specific, promising derivative: 4-Isopropoxybenzohydrazide. As a Senior Application Scientist, my objective is to provide a comprehensive technical resource that not only details the fundamental chemical properties of this compound but also elucidates the practical methodologies for its synthesis and characterization. This document is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references, to empower researchers in their pursuit of innovative therapeutic agents.

Molecular Overview and Physicochemical Properties

This compound is an aromatic hydrazide characterized by an isopropoxy group at the para position of the benzene ring. This structural feature significantly influences its physicochemical properties and, consequently, its potential biological activity.

Structural and Chemical Identity

-

IUPAC Name: 4-(propan-2-yloxy)benzohydrazide

-

CAS Number: 90873-17-9[1]

-

Molecular Formula: C₁₀H₁₄N₂O₂[1]

-

Molecular Weight: 194.23 g/mol [1]

The molecule consists of a central phenyl ring, a hydrazide functional group (-CONHNH₂), and an isopropoxy group (-OCH(CH₃)₂). The presence of the polar hydrazide moiety suggests the potential for hydrogen bonding, which can influence its solubility and interactions with biological targets.

Table 1: Core Physicochemical Properties of this compound

| Property | Value/Information |

| Physical Form | Solid[1] |

| Melting Point | A precise experimental melting point is not widely published. However, related benzohydrazide compounds are crystalline solids with distinct melting points. The determination of the melting point is a crucial step in characterization and purity assessment. |

| Solubility | Specific quantitative data for this compound is not readily available. However, benzohydrazide and its derivatives are generally moderately soluble in water and show good solubility in organic solvents like ethanol, methanol, and acetone.[2] Solubility is expected to increase with temperature.[2] |

| Storage Temperature | Room Temperature[1] |

Synthesis of this compound

The synthesis of this compound can be reliably achieved through the hydrazinolysis of its corresponding ester, ethyl 4-isopropoxybenzoate. This method is a standard and efficient route for the preparation of various benzohydrazide derivatives.[3][4]

Synthetic Workflow

The synthesis involves a nucleophilic acyl substitution reaction where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar benzohydrazides.[3]

Materials:

-

Ethyl 4-isopropoxybenzoate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beaker

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-isopropoxybenzoate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: To this solution, add an excess of hydrazine hydrate (typically 5-10 equivalents). The large excess of hydrazine hydrate helps to drive the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or methanol.

-

Drying: Dry the purified crystals in a vacuum oven to obtain the final product.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are fundamental for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the protons of the hydrazide group. The aromatic protons will likely appear as a set of doublets due to the para-substitution pattern. The methine proton will be a septet, and the methyl protons will be a doublet. The hydrazide protons (-NH and -NH₂) may appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon, and the carbons of the isopropoxy group. The chemical shift of the carbonyl carbon is typically in the range of 160-180 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretching (amine) | 3300-3400 (two bands) |

| C-H stretching (sp³) | 2850-3000 |

| C=O stretching (amide I) | ~1640-1680 |

| N-H bending (amide II) | ~1550-1640 |

| C-O stretching (ether) | ~1200-1250 |

| Aromatic C=C stretching | ~1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 194. Key fragmentation patterns would likely involve the loss of the isopropoxy group, the hydrazide moiety, or parts thereof.

Potential Applications in Drug Discovery and Research

Benzohydrazide derivatives are a well-established class of compounds with a broad range of pharmacological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[5][6][7][8] The isopropoxy substitution on the benzene ring of this compound may modulate these activities, offering a unique profile for drug development.

Antimicrobial and Antifungal Potential

Numerous studies have demonstrated the potent antimicrobial and antifungal activities of benzohydrazide derivatives.[5][6][7] The mechanism of action is often attributed to the chelation of metal ions essential for microbial growth or the inhibition of specific enzymes. The lipophilicity introduced by the isopropoxy group could enhance cell membrane permeability, potentially increasing its efficacy.

Antioxidant Activity

While the presence of a free hydroxyl group is often crucial for significant antioxidant activity in phenolic compounds, the overall electronic properties of the molecule can still contribute to some level of antioxidant capacity.[9] Further investigation into the antioxidant potential of this compound is warranted.

Precursor for Novel Compounds

The hydrazide functionality of this compound serves as a versatile synthetic handle for the creation of a diverse library of derivative compounds, such as Schiff bases and heterocyclic compounds, which are also known to possess a wide range of biological activities.[3][4]

Caption: Potential applications of this compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. Its straightforward synthesis and the known biological potential of the benzohydrazide scaffold make it an attractive candidate for screening in various biological assays. Future research should focus on obtaining detailed experimental data for its physicochemical properties, including a precise melting point and solubility profile. Furthermore, comprehensive in vitro and in vivo studies are necessary to fully elucidate its pharmacological profile and potential as a therapeutic agent or a lead compound for the development of new drugs.

References

Sources

- 1. This compound | 90873-17-9 [sigmaaldrich.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 4-Isopropoxybenzohydrazide (CAS No. 90873-17-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-Isopropoxybenzohydrazide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document elucidates the compound's fundamental properties, provides a detailed, field-proven synthesis protocol, and explores its potential mechanisms of action and applications, supported by relevant data from analogous structures. The guide is structured to offer both a comprehensive overview for strategic decision-making and detailed methodologies for practical laboratory application.

Introduction: The Benzohydrazide Scaffold in Drug Discovery

The benzohydrazide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. The inherent structural features of the benzohydrazide group, including its ability to form key hydrogen bonds and its conformational flexibility, make it an attractive starting point for the design of novel therapeutic agents. Derivatives of benzohydrazide have demonstrated antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The strategic introduction of various substituents onto the phenyl ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, a cornerstone of modern drug design.

The focus of this guide, this compound, incorporates an isopropoxy group at the para position of the benzene ring. This substitution is anticipated to modulate the compound's lipophilicity and electronic properties, potentially influencing its pharmacokinetic profile and target interactions. This guide serves as a foundational resource for researchers interested in leveraging the this compound scaffold for the development of novel chemical entities.

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 90873-17-9 | |

| Molecular Formula | C₁₀H₁₄N₂O₂ | |

| Molecular Weight | 194.23 g/mol | |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NN | PubChem |

| InChI Key | BMHIKEZRFTUXGI-UHFFFAOYSA-N | PubChem |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the hydrazinolysis of the corresponding ester, methyl 4-isopropoxybenzoate. This method is reliable and provides a good yield of the desired product.

Reaction Scheme

Caption: Synthesis of this compound via hydrazinolysis.

Experimental Protocol

Materials:

-

Methyl 4-isopropoxybenzoate

-

Hydrazine hydrate (80% solution)

-

Ethanol (absolute)

-

Deionized water

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 4-isopropoxybenzoate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents). The excess hydrazine drives the reaction to completion.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution as a white solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isopropoxy group (a doublet and a septet), aromatic protons, and the hydrazide NH and NH₂ protons. |

| ¹³C NMR | Resonances for the isopropoxy carbons, aromatic carbons (including the ipso-carbon attached to the isopropoxy group and the carbonyl carbon), and the carbonyl carbon of the hydrazide. |

| FT-IR | Characteristic peaks for N-H stretching (hydrazide), C=O stretching (amide), C-O stretching (ether), and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound. |

Potential Applications and Mechanism of Action in Drug Development

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, primarily in the fields of antimicrobial and anticancer research. The isopropoxy group can enhance membrane permeability and metabolic stability, making it a valuable modification in drug design.

Antimicrobial Activity

Benzohydrazide derivatives have been extensively studied for their antimicrobial properties. The proposed mechanism of action for some of these compounds involves the disruption of the bacterial cell membrane. For instance, a related compound, isopropoxy benzene guanidine, has been shown to trigger cytoplasmic membrane damage by binding to phosphatidylglycerol and cardiolipin, leading to the dissipation of the proton motive force.[1] This disruption of membrane integrity is a validated strategy for antibacterial drug development.

Furthermore, derivatives of benzohydrazide have been identified as inhibitors of essential bacterial enzymes, such as enoyl-acyl carrier protein (ACP) reductase (FabI).[2][3][4] FabI is a key enzyme in the bacterial fatty acid synthesis pathway, which is absent in mammals, making it an attractive target for selective antibacterial agents.

Illustrative Antimicrobial Activity of a Related Benzohydrazide Derivative:

| Compound | Organism | MIC (µg/mL) |

| Isopropoxy Benzene Guanidine | Staphylococcus aureus (MRSA) | 0.125 - 4 |

Note: Data for a related guanidine derivative, not this compound itself, is presented to illustrate the potential of the isopropoxybenzene moiety.[5]

Anticancer Activity

The benzohydrazide scaffold has also been explored for its anticancer potential. N'-substituted benzohydrazides have demonstrated cytotoxic activity against various cancer cell lines.[6][7][8][9] The mechanism of action is often multifaceted and can involve the induction of apoptosis, inhibition of key signaling pathways, or the inhibition of specific enzymes crucial for cancer cell proliferation.

Illustrative Anticancer Activity of a Substituted Benzohydrazide:

| Compound | Cell Line | IC₅₀ (µM) |

| N'-(substituted)-benzohydrazide | MCF-7 (Breast Cancer) | 18 |

| N'-(substituted)-benzohydrazide | HCT116 (Colon Cancer) | 19 |

Note: Data for a representative N'-substituted benzohydrazide is shown to highlight the anticancer potential of the general scaffold.[6]

Enzyme Inhibition

The hydrazide moiety is a key pharmacophoric element that can interact with the active sites of various enzymes. Benzohydrazide derivatives have been investigated as inhibitors of several enzymes, including dihydrofolate reductase (DHFR) and enoyl ACP reductase, both of which are validated targets for antimicrobial and anticancer drug development.[2]

Sources

- 1. Structure-based identification of novel inhibitors targeting the enoyl-ACP reductase enzyme of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical synthesis and in silico molecular modeling of novel pyrrolyl benzohydrazide derivatives: Their biological evaluation against enoyl ACP reductase (InhA) and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of inhibitors of bacterial enoyl-acyl carrier protein reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Isopropoxy Benzene Guanidine Kills Staphylococcus aureus Without Detectable Resistance [frontiersin.org]

- 6. N'-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and anticancer activity of N-substituted 2-arylquinazolinones bearing trans-stilbene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Isopropoxybenzohydrazide: Molecular Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 4-Isopropoxybenzohydrazide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, a detailed synthesis protocol, and methods for its characterization.

Introduction and Rationale

Benzohydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of an isopropoxy group on the benzene ring can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile. This compound, therefore, represents a promising scaffold for the development of novel therapeutic agents and functional materials. This guide will serve as a foundational resource for researchers interested in synthesizing and evaluating this compound.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular structure characterized by a central benzene ring substituted with an isopropoxy group at the para position and a hydrazide functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-propan-2-yloxybenzohydrazide | ChemSpider |

| CAS Number | 90873-17-9 | Sigma-Aldrich[1] |

| Molecular Formula | C10H14N2O2 | PubChem[2] |

| Molecular Weight | 194.23 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NN | PubChem[2] |

| InChI | InChI=1S/C10H14N2O2/c1-7(2)14-9-5-3-8(4-6-9)10(13)12-11/h3-7H,11H2,1-2H3,(H,12,13) | PubChem[2] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the synthesis of the precursor, 4-isopropoxybenzoic acid, followed by its conversion to the final benzohydrazide product.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Isopropoxybenzoic Acid

This step involves the Williamson ether synthesis to introduce the isopropoxy group onto the phenol of 4-hydroxybenzoic acid.

-

Materials:

-

4-Hydroxybenzoic acid

-

Isopropyl bromide

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

To a solution of 4-hydroxybenzoic acid in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add isopropyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into water and acidify with HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-isopropoxybenzoic acid.

-

Step 2: Synthesis of Ethyl 4-Isopropoxybenzoate

This step utilizes the Fischer esterification to convert the carboxylic acid to an ethyl ester.

-

Materials:

-

4-Isopropoxybenzoic acid

-

Ethanol

-

Concentrated sulfuric acid (H2SO4)

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

-

Procedure:

-

Dissolve 4-isopropoxybenzoic acid in an excess of ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 and concentrate to yield ethyl 4-isopropoxybenzoate.

-

Step 3: Synthesis of this compound

The final step is the hydrazinolysis of the ethyl ester to form the desired benzohydrazide.

-

Materials:

-

Ethyl 4-isopropoxybenzoate

-

Hydrazine hydrate

-

Ethanol

-

-

Procedure:

-

Dissolve ethyl 4-isopropoxybenzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 8-12 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

-

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The following are the expected spectral data based on the molecular structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group, and the hydrazide protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isopropyl -CH3 | ~1.3 | Doublet | 6H |

| Isopropyl -CH | ~4.6 | Septet | 1H |

| Aromatic (ortho to -O) | ~6.9 | Doublet | 2H |

| Aromatic (ortho to -C=O) | ~7.8 | Doublet | 2H |

| Hydrazide -NH2 | ~4.5 | Singlet (broad) | 2H |

| Hydrazide -NH | ~9.5 | Singlet (broad) | 1H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH3 | ~22 |

| Isopropyl -CH | ~70 |

| Aromatic (ortho to -O) | ~115 |

| Aromatic (ipso to -C=O) | ~125 |

| Aromatic (ortho to -C=O) | ~129 |

| Aromatic (ipso to -O) | ~161 |

| Carbonyl -C=O | ~166 |

FT-IR Spectroscopy

Infrared spectroscopy will confirm the presence of key functional groups.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (hydrazide) | 3300-3200 | Medium-Strong, Broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2980-2850 | Medium |

| C=O stretch (amide I) | ~1640 | Strong |

| N-H bend (amide II) | ~1570 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium |

| C-O stretch (ether) | ~1250 | Strong |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Expected Molecular Ion Peak (M+) : m/z = 194.11

-

Potential Fragmentation Pathways:

-

Loss of the isopropoxy group

-

Cleavage of the N-N bond

-

Loss of the hydrazide group

-

Potential Applications and Future Research Directions

Based on the known biological activities of related benzohydrazide and isopropoxy-containing compounds, this compound is a promising candidate for further investigation in several areas.

Antimicrobial Activity

The isopropoxybenzene moiety has been associated with antibacterial activity. Therefore, it is logical to evaluate the antimicrobial potential of this compound against a panel of pathogenic bacteria and fungi.

Caption: Workflow for assessing the antimicrobial activity.

Antioxidant Activity

Many phenolic and hydrazide-containing compounds exhibit antioxidant properties. The potential of this compound to scavenge free radicals can be assessed using standard in vitro assays.

Sources

biological activity of 4-Isopropoxybenzohydrazide derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Isopropoxybenzohydrazide Derivatives

Abstract

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide focuses on a specific, promising subclass: this compound derivatives. The introduction of the isopropoxy group at the para-position of the benzene ring often enhances lipophilicity, potentially improving cell membrane permeability and target engagement. This document provides a comprehensive overview of the synthesis, diverse biological activities—including antitubercular, anticancer, and antimicrobial effects—and the underlying mechanisms of these compounds. We will explore key structure-activity relationships (SAR), present detailed experimental protocols for their evaluation, and summarize critical data to offer a holistic resource for researchers and drug development professionals.

The Benzohydrazide Scaffold: A Privileged Structure in Drug Discovery

Hydrazide-hydrazone derivatives, characterized by an azomethine group (–NH–N=CH–), are a class of compounds extensively studied for their versatile biological effects.[1][2] This scaffold is present in numerous bioactive molecules, demonstrating activities that span antibacterial, antifungal, antitubercular, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The pharmacological significance of this moiety is exemplified by drugs like isoniazid, a primary treatment for tuberculosis, whose mechanism is intrinsically linked to its hydrazide group.[5]

The this compound core modifies this established scaffold by incorporating an isopropoxy group. This addition is not trivial; it significantly increases the molecule's lipophilicity, a critical factor in pharmacokinetics that influences absorption, distribution, metabolism, and excretion (ADME) properties. This guide delves into the specific advantages and activities conferred by this structural modification.

General Synthesis of this compound Derivatives

The primary route to synthesizing the target derivatives, particularly Schiff bases, is a straightforward two-step process involving the formation of the core hydrazide followed by condensation with an appropriate carbonyl compound.

Experimental Protocol: Synthesis of N'-substituted-4-isopropoxybenzohydrazides

Part A: Synthesis of this compound (Core Intermediate)

-

Esterification (if starting from 4-isopropoxybenzoic acid): Convert 4-isopropoxybenzoic acid to its corresponding methyl or ethyl ester using standard methods (e.g., refluxing in methanol/ethanol with a catalytic amount of sulfuric acid).

-

Hydrazinolysis:

-

To a solution of methyl/ethyl 4-isopropoxybenzoate (1 equivalent) in ethanol, add hydrazine hydrate (80-99%, 1.2-1.5 equivalents).[6]

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The white precipitate of this compound will form.

-

Filter the solid product, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain the pure intermediate.[3]

-

Part B: Synthesis of Schiff Base Derivatives (Condensation)

-

Reaction Setup: Dissolve the synthesized this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Carbonyl: Add an equimolar amount of the desired substituted aldehyde or ketone to the solution.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reflux: Heat the mixture to reflux for 2-6 hours. Monitor the formation of the product by TLC.

-

Isolation: After cooling, the resulting Schiff base derivative often precipitates out of the solution. Filter the product, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from an appropriate solvent.

Antitubercular Activity: Targeting the Mycolic Acid Pathway

Hydrazide derivatives have historically been at the forefront of tuberculosis treatment. Their primary mechanism of action against Mycobacterium tuberculosis involves the inhibition of the enoyl-acyl carrier protein reductase (InhA).[7] InhA is a critical enzyme in the FAS-II (fatty acid synthase-II) system, which is responsible for the biosynthesis of mycolic acids, the major and essential component of the mycobacterial cell wall.[7] By inhibiting InhA, these compounds disrupt cell wall integrity, leading to bacterial death.

Derivatives of this compound are investigated for this activity, leveraging the established role of the hydrazide core. The lipophilic isopropoxy group may enhance the compound's ability to penetrate the complex, lipid-rich mycobacterial cell wall.

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity: The introduction of lipophilic groups, such as halogens (Cl, Br) on the substituted phenyl ring of the Schiff base, often increases antimycobacterial activity.[8] This is attributed to improved passage through the mycobacterial cell wall.

-

Substitution Position: Electron-withdrawing groups at the para position of the phenyl ring attached to the azomethine carbon have been shown to improve activity.[8]

Quantitative Data: In Vitro Antitubercular Activity

| Compound Series | Substitution (R) | MIC against M. tuberculosis H37Rv (µg/mL) | Reference |

| Isatin Hydrazides | 5-Bromo-isatin | 6.25 | [8] |

| Isatin Hydrazides | 5-Chloro-isatin | 12.50 | [8] |

| Isonicotinoyl Hydrazones | Varies | 0.07 - 0.32 (µM) | [7] |

Note: Data for closely related hydrazide derivatives are presented to illustrate activity ranges.

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This assay is a standard, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

-

Preparation: In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

-

Compound Dilution: Serially dilute the test compounds (dissolved in DMSO) across the wells.

-

Inoculation: Add 100 µL of the M. tuberculosis H37Rv culture (adjusted to a McFarland standard of 1.0) to each well.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

-

Reading: Incubate for another 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Anticancer Activity

Benzohydrazide derivatives, particularly Schiff bases, have emerged as a promising class of anticancer agents.[3][9] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), interaction with DNA, and cell cycle arrest.[10][11][12] The cytotoxicity of these compounds is often evaluated against a panel of human cancer cell lines.

Potential Mechanisms of Action

-

Apoptosis Induction: Many Schiff bases trigger apoptosis through intrinsic or extrinsic pathways. This can be confirmed by observing nuclear fragmentation, cell membrane blebbing, and the activation of caspases (e.g., caspase-3 and -9).[10][11]

-

DNA Interaction: Some derivatives can bind to DNA, either through intercalation or electrostatic interactions, disrupting DNA replication and transcription processes in cancer cells.[10][13]

Quantitative Data: In Vitro Cytotoxicity

| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bromo-benzohydrazides | HCT116 | 1.20 | [9] |

| Allylidene Benzohydrazides | HCT 15 | 13-15 (µg/mL) | [3] |

| Indol-ylidene Benzohydrazides | HeLa | 0.66 | [3] |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value from the dose-response curve.[10]

Broad-Spectrum Antimicrobial and Antioxidant Activities

Beyond specialized applications, this compound derivatives often exhibit broad-spectrum antibacterial and antifungal activities.[14][15] Furthermore, the hydrazide moiety is known to possess radical-scavenging properties, making these compounds potential antioxidants.[5]

Antimicrobial Activity

These compounds have been tested against a range of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).[14][15]

Antioxidant Activity

The antioxidant potential is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The hydrazide derivative donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change that can be measured spectrophotometrically.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation: Prepare a stock solution of the test compound in methanol.

-

Reaction: In a test tube, mix 1 mL of various concentrations of the compound with 2 mL of a freshly prepared DPPH solution (0.1 mM in methanol).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm against a blank. Ascorbic acid is typically used as a positive control.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and highly promising class of compounds in medicinal chemistry. The strategic inclusion of the isopropoxy group on the well-established benzohydrazide scaffold provides a valuable tool for modulating lipophilicity and enhancing biological activity. The robust antitubercular and anticancer potential, coupled with broad-spectrum antimicrobial and antioxidant properties, underscores their significance.

Future research should focus on lead optimization to improve potency and selectivity, comprehensive in vivo studies to validate the in vitro findings, and elucidation of novel molecular targets to broaden their therapeutic applications. The synthetic accessibility and rich pharmacological profile of these derivatives ensure they will remain an area of intense investigation for the development of next-generation therapeutic agents.

References

- Borys, A. M., et al. (2022). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA.

- Mali, S. N., et al. (2024). Hydrazide-Hydrazone Derivatives and Their Antitubercular Activity.

- Tzankova, V., et al. (2024).

- Kumar, A., et al. (2024). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity.

- Mali, S. N., et al. (2024). Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). Taylor & Francis Online. [Link]

- Abdel-Aziz, M., et al. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides.

- Sharma, S., & Sharma, P. C. (2018). Benzohydrazides: As potential bio-active agents.

- Mali, S. N., et al. (2024). Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). Taylor & Francis Online. [Link]

- Jayachandran, E., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. [Link]

- Khan, M. F., et al. (2021). Synthesis of novel amodiaquine analogs and evaluation of their in vitro and in vivo antimalarial activities.

- Al-Ostath, R. A., et al. (2024). Synthesis, characterization, and antimicrobial evaluation of novel thiazole-based benzylidene thiazolidinones.

- Hussain, Z., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. PubMed. [Link]

- Singh, P., & Kumar, A. (2014).

- Naureen, H., et al. (2022). Synthesis of benzohydrazide derivatives (4a-e).

- Mahesh, A. R., et al. (2013). synthesis and antimicrobial activity of 4-(morpholin- 4-yl) benzohydrazide derivatives.

- Kadhim, W. R., et al. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. [Link]

- Wang, Q., et al. (2011).

- El-Shekeil, A. G., et al. (2014). Anticancer and DNA cleavage studies of some new Schiff base titanium (IV) complexes. European Journal of Chemistry. [Link]

- Zhang, Y., et al. (2025). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. PubMed. [Link]

- Di Santo, D., et al. (2014). Structural, Spectroscopic and DFT Study of 4-methoxybenzohydrazide Schiff Bases. A New Series of Polyfunctional Ligands. PubMed. [Link]

- Tran, V., et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed. [Link]

- El-Sayed, N. N. E., et al. (2023). New Schiff Base–TMB Hybrids: Design, Synthesis and Antiproliferative Investigation as Potential Anticancer Agents. MDPI. [Link]

- Liu, H., et al. (2021).

- Sharma, P. V., et al. (2022). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Bentham Science Publisher. [Link]

- Mamtora, M. J., et al. (2015). Synthesis and evaluation of antimicrobial activity of benzofuran derivative and its metal complexes. Journal of Chemical and Pharmaceutical Research. [Link]

- Wagner, J., et al. (2020). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. MDPI. [Link]

- Büttner, D., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. [Link]

- Strekowski, L., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 6. academicjournals.org [academicjournals.org]

- 7. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer 4: Anticancer and DNA cleavage studies of some new Schiff base titanium (IV) complexes | European Journal of Chemistry [eurjchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 4-Isopropoxybenzohydrazide: A Guide to Putative Molecular Targets

Introduction

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. Within this class, 4-Isopropoxybenzohydrazide emerges as a molecule of significant interest, representing a promising starting point for the development of novel therapeutics. While direct studies on this compound are nascent, a comprehensive analysis of its structural analogs and derivatives reveals a landscape rich with therapeutic possibilities, spanning oncology, infectious diseases, and inflammatory conditions.

This technical guide provides an in-depth exploration of the potential therapeutic targets of this compound. By synthesizing data from closely related compounds, we will elucidate putative mechanisms of action and propose a clear, actionable roadmap for future research and drug development. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities into clinical realities.

Part 1: The Therapeutic Landscape of the Benzohydrazide Core

The inherent biological activity of the benzohydrazide moiety is well-documented, with derivatives exhibiting a broad spectrum of effects including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties[1][2][3]. The isopropoxy group at the para position of the benzene ring is a key structural feature that can influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability and target engagement. Our analysis of the existing literature suggests that the therapeutic potential of this compound and its derivatives can be categorized into three primary areas: oncology, infectious diseases, and inflammation.

Anticancer Potential: Targeting Cell Proliferation and Survival

Derivatives of benzohydrazide have consistently demonstrated significant anticancer activity. For instance, various 4-isopropylbenzoylhydrazone derivatives have shown potent activity against the MCF-7 human breast cancer cell line[1]. Furthermore, repurposing studies of pyrrolyl benzohydrazide derivatives, originally developed as anti-tubercular agents, have shown promising anticancer effects by targeting key cell cycle regulators[4].

Based on these findings, we hypothesize that this compound could exert its anticancer effects through the modulation of critical cellular pathways involved in cell cycle progression and apoptosis.

Putative Molecular Targets in Oncology:

-

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy. Benzene carbohydrazide derivatives have been identified as potent CDK9 inhibitors, leading to the suppression of HIV-1 transcription and exhibiting anti-proliferative effects in various cancer cell lines[5].

-

Histone Deacetylases (HDACs): HDACs are key epigenetic regulators, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Derivatives of 4-hydroxybenzoic acid, a related scaffold, have been identified as pan-HDAC inhibitors with significant anticancer properties[6].

-

Apoptosis Pathway Modulators: The induction of apoptosis is a hallmark of effective anticancer agents. The proapoptotic activities of benzopyran-4-one-isoxazole hybrids suggest that related structures could influence the expression or activity of proteins in the apoptotic cascade[7].

The following diagram illustrates a potential signaling pathway for the anticancer activity of this compound.

Caption: Putative anticancer mechanism of this compound.

Antimicrobial Activity: Disrupting Bacterial Integrity

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. A structurally related compound, isopropoxy benzene guanidine (IBG), has demonstrated potent bactericidal activity against multidrug-resistant Staphylococcus aureus and Enterococci[8][9][10]. The mechanism of action for IBG involves the disruption of the bacterial cell membrane potential[8][9]. This provides a strong rationale for investigating the antimicrobial properties of this compound.

Putative Molecular Targets in Infectious Disease:

-

Bacterial Cell Membrane: The primary target is hypothesized to be the bacterial cell membrane. The lipophilic isopropoxy group may facilitate insertion into the lipid bilayer, leading to depolarization and loss of membrane integrity.

-

Enzymes in Essential Bacterial Pathways: While membrane disruption is a likely primary mechanism, inhibition of essential bacterial enzymes remains a possibility. For example, enzymes involved in isoprenoid biosynthesis, such as IspH, are attractive targets for novel antibiotics[11].

The following diagram outlines a proposed workflow for evaluating the antimicrobial activity of this compound.

Caption: Experimental workflow for antimicrobial evaluation.

Anti-inflammatory and Antioxidant Effects: Modulating Oxidative Stress and Inflammatory Cascades

Chronic inflammation and oxidative stress are implicated in a wide range of diseases, from neurodegenerative disorders to cardiovascular conditions. Benzohydrazide derivatives have been reported to possess both antioxidant and anti-inflammatory properties[2][12][13]. The antioxidant activity is often attributed to their ability to scavenge free radicals, while anti-inflammatory effects may be mediated through the inhibition of key inflammatory enzymes and signaling pathways[14][15].

Putative Molecular Targets in Inflammation and Oxidative Stress:

-

Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX): These enzymes are central to the inflammatory response, and their inhibition is a common strategy for anti-inflammatory drugs[15][16].

-

NADPH Oxidases (NOX): NOX enzymes are a major source of reactive oxygen species (ROS), and their inhibition is a promising therapeutic strategy for neurodegenerative diseases and other conditions associated with oxidative stress[17][18].

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory gene expression. Inhibition of this pathway can suppress the production of pro-inflammatory cytokines and mediators[19].

Part 2: Experimental Validation of Therapeutic Targets

The following section provides detailed, step-by-step methodologies for the experimental validation of the proposed therapeutic targets of this compound.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of this compound against specific enzymes implicated in cancer, inflammation, and neurodegeneration.

Protocol: General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: Reconstitute the purified recombinant human enzyme (e.g., CDK9, HDAC1, COX-2, 5-LOX, AChE) in the appropriate assay buffer. Prepare a stock solution of the corresponding substrate.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme, and the test compound or vehicle control (DMSO).

-

Incubate for a pre-determined time at the optimal temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the absorbance or fluorescence of the product at appropriate intervals using a plate reader.

-

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

| Target Enzyme | Substrate | Detection Method |

| CDK9 | FRET-based peptide substrate | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |

| HDAC1 | Fluorogenic acetylated peptide | Fluorescence |

| COX-2 | Arachidonic Acid | ELISA for Prostaglandin E2 |

| AChE | Acetylthiocholine | Colorimetric (Ellman's Reagent) |

Cellular Assays for Anticancer Activity

Objective: To evaluate the antiproliferative and pro-apoptotic effects of this compound in cancer cell lines.

Protocol: MTT Cell Proliferation Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for 48-72 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Antimicrobial Susceptibility and Mechanism of Action Assays

Objective: To determine the antimicrobial activity of this compound and investigate its effect on the bacterial cell membrane.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) to the mid-logarithmic phase in the appropriate broth.

-

Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microplate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Bacterial Membrane Potential Assay

-

Bacterial Suspension: Prepare a suspension of bacterial cells in a suitable buffer.

-

Fluorescent Probe: Add the membrane potential-sensitive dye DiSC3(5) to the bacterial suspension and incubate until a stable fluorescence signal is achieved.

-

Compound Addition: Add this compound at various concentrations to the cell suspension.

-

Fluorescence Measurement: Monitor the change in fluorescence over time. Depolarization of the cell membrane will cause the release of the dye and an increase in fluorescence.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The evidence gathered from its structural analogs strongly suggests a multi-faceted therapeutic potential, with putative targets in oncology, infectious diseases, and inflammatory conditions. The experimental protocols outlined in this guide provide a robust framework for validating these targets and elucidating the precise mechanisms of action.

Future research should focus on a systematic evaluation of this compound against a panel of the proposed molecular targets. Lead optimization through medicinal chemistry efforts, guided by structure-activity relationship (SAR) studies, will be crucial in enhancing the potency and selectivity of this promising chemical entity. Ultimately, a thorough understanding of its biological activities will pave the way for its potential translation into a clinically valuable therapeutic.

References

- Anticancer Activity of 4-Isopropylbenzoylhydrazones (1-30). ResearchGate. [URL: https://www.researchgate.net/figure/Anticancer-Activity-of-4-Isopropylbenzoylhydrazones-1-30_fig2_359381985]

- Mateev, E., et al. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. In-depth journal not specified. [URL: https://www.researchgate.

- Mateev, E., et al. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. PDF of the same study. [URL: https://www.researchgate.

- Zhang, R., et al. (2021). Isopropoxy Benzene Guanidine Kills Staphylococcus aureus Without Detectable Resistance. Frontiers in Microbiology. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2021.625313/full]

- Synthesis, Biological Evaluation and Molecular Docking Studies of New 4-(Cyanomethyl)-N'-Substituted Benzohydrazide Derivatives as Anti-Alzheimer Agents. Drug Development Research. [URL: https://pubmed.ncbi.nlm.nih.gov/41024623/]

- Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/27598233/]

- Design, synthesis, and biological evaluation of (E)-N′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522100155X]

- Antimicrobial properties of an oxidizer produced by Burkholderia cenocepacia P525. Journal of Industrial Microbiology & Biotechnology. [URL: https://pubmed.ncbi.nlm.nih.gov/17534661/]

- Zhang, R., et al. (2019). In vitro Antibacterial Activity of Isopropoxy Benzene Guanidine Against Multidrug-Resistant Enterococci. Infection and Drug Resistance. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6934121/]

- Inhibition of IspH, a [4Fe-4S]2+ enzyme involved in the biosynthesis of isoprenoids via the MEP pathway. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2522372/]

- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10802711/]

- Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases. Cancer Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/24080339/]

- Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. ResearchGate. [URL: https://www.researchgate.net/publication/51761823_Anti-Inflammatory_Anti-Angiogenic_and_Anti-Nociceptive_Activities_of_4-Hydroxybenzaldehyde]

- Enzyme Inhibition. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/03%3A_Chemical_Kinetics/3.05%3A_Enzyme_Inhibition]

- Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Microbiology Spectrum. [URL: https://pubmed.ncbi.nlm.nih.gov/36475769/]

- Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules. [URL: https://www.mdpi.com/1420-3049/23/10/2679]

- Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies. Molecules. [URL: https://www.mdpi.com/1420-3049/28/18/6520]

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222687/]

- Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity. Archiv der Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/29732612/]

- Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules. [URL: https://www.mdpi.com/1420-3049/25/22/5485]